molecular formula C11H24N2 B6331552 1-(Heptan-2-yl)piperazine CAS No. 1240569-47-4

1-(Heptan-2-yl)piperazine

Cat. No.: B6331552
CAS No.: 1240569-47-4
M. Wt: 184.32 g/mol
InChI Key: XJCCOJFOMZJFAX-UHFFFAOYSA-N
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Description

1-(Heptan-2-yl)piperazine is an organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. The compound has a molecular formula of C11H24N2 and a molecular weight of 184.32 g/mol . It is characterized by a piperazine ring substituted with a heptan-2-yl group.

Chemical Reactions Analysis

1-(Heptan-2-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or sulfonyl chlorides to form substituted piperazine derivatives.

    Cyclization: Intramolecular cyclization reactions can be performed to form more complex piperazine-containing structures.

Mechanism of Action

The mechanism of action of 1-(Heptan-2-yl)piperazine involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to act as GABA receptor agonists, binding directly and selectively to muscle membrane GABA receptors. This interaction causes hyperpolarization of nerve endings, resulting in the flaccid paralysis of certain organisms . The compound’s effects on other molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

1-(Heptan-2-yl)piperazine can be compared with other similar piperazine derivatives, such as:

  • 1-(Heptan-2-yl)-4-methylpiperazine
  • 1-(Heptan-2-yl)-4-phenylpiperazine
  • 1-(Heptan-2-yl)-4-ethylpiperazine

These compounds share the piperazine core structure but differ in their substituents, which can significantly impact their chemical reactivity, biological activity, and pharmacokinetic properties . The uniqueness of this compound lies in its specific heptan-2-yl substitution, which may confer distinct physicochemical properties and biological activities.

Properties

IUPAC Name

1-heptan-2-ylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2/c1-3-4-5-6-11(2)13-9-7-12-8-10-13/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCCOJFOMZJFAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)N1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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